Neodymium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

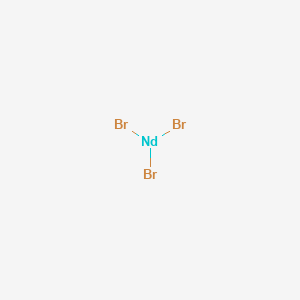

Neodymium bromide is an inorganic compound composed of neodymium and bromine. It exists in two oxidation states: neodymium(II) bromide and neodymium(III) bromide. Neodymium(III) bromide is the more common form and is typically an off-white to pale green solid at room temperature . This compound is highly hygroscopic, meaning it readily absorbs moisture from the air .

Synthetic Routes and Reaction Conditions:

Neodymium(II) bromide: can be synthesized by reducing neodymium(III) bromide with neodymium metal in a vacuum at temperatures between 800 to 900°C.

Neodymium(III) bromide: can be prepared by the direct reaction of neodymium metal with bromine gas.

Industrial Production Methods:

- Industrially, neodymium(III) bromide is often produced by dissolving neodymium oxide in hydrobromic acid, followed by crystallization .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where neodymium changes its oxidation state.

Substitution Reactions: this compound can participate in substitution reactions with other halides or ligands.

Common Reagents and Conditions:

Oxidation: Neodymium(II) bromide can be oxidized to neodymium(III) bromide using oxidizing agents like bromine gas.

Reduction: Neodymium(III) bromide can be reduced to neodymium(II) bromide using neodymium metal under vacuum conditions.

Major Products:

科学研究应用

Neodymium bromide has several applications in scientific research:

作用机制

The mechanism of action of neodymium bromide involves its interaction with other chemical species through redox and substitution reactions. In biological systems, it can affect the uptake and distribution of essential nutrients in plants . The exact molecular targets and pathways are still under investigation, but its effects on ion exchange and nutrient absorption are significant areas of study .

相似化合物的比较

- Neodymium(III) chloride (NdCl3)

- Neodymium(III) fluoride (NdF3)

- Neodymium(III) iodide (NdI3)

Comparison:

- Neodymium(III) bromide is similar to other neodymium halides in terms of its hygroscopic nature and crystal structure . it is unique in its specific reactivity with bromine and its applications in certain industrial processes .

- Compared to neodymium(III) chloride and neodymium(III) fluoride, neodymium(III) bromide has different solubility and stability characteristics, which can influence its use in various chemical reactions and industrial applications .

生物活性

Neodymium bromide (NdBr) is a rare earth metal compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is an inorganic compound with the formula NdBr₃. It forms crystalline structures that can influence its interaction with biological systems. The compound's unique properties stem from neodymium's position in the lanthanide series, which contributes to its electron configuration and reactivity.

1. Interaction with Biomolecules

Recent studies have demonstrated that neodymium complexes, including this compound, exhibit significant interactions with biomolecules such as DNA and proteins. For instance, a study investigated the binding affinity of a neodymium complex to bovine serum albumin (BSA) and fish-salmon DNA. The results indicated a high binding affinity, suggesting potential applications in targeted drug delivery systems:

2. Anticancer Activity

This compound has shown promise in anticancer research. Cytotoxicity studies conducted on A-549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed selective inhibitory effects on cancer cell growth:

- Cytotoxicity Results :

3. Antimicrobial Properties

Neodymium compounds have been explored for their antimicrobial properties. A study on synthesized neodymium-doped cobalt ferrite nanoparticles demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli:

- Survival Rates :

Case Study 1: Neodymium in Cancer Treatment

In a controlled laboratory setting, neodymium complexes were tested for their ability to inhibit tumor growth in vitro. The study utilized various concentrations and monitored cell viability using the MTT assay:

- Findings :

Case Study 2: this compound and Bone Regeneration

Research involving the application of neodymium magnets in bone regeneration showed that neodymium-based implants could enhance tissue healing processes in animal models:

- Results :

Data Tables

属性

CAS 编号 |

13536-80-6 |

|---|---|

分子式 |

Br3Nd |

分子量 |

383.95 g/mol |

IUPAC 名称 |

neodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 |

InChI 键 |

LBWLQVSRPJHLEY-UHFFFAOYSA-K |

SMILES |

Br[Nd](Br)Br |

规范 SMILES |

[Br-].[Br-].[Br-].[Nd+3] |

Key on ui other cas no. |

13536-80-6 |

Pictograms |

Irritant |

产品来源 |

United States |

Q1: What is the structure of Neodymium tribromide and what are some of its key physical properties?

A1: Neodymium tribromide (NdBr3) is a lanthanide halide with a molecular weight of 383.54 g/mol []. Gas-phase electron diffraction studies have revealed that the molecule adopts a pyramidal structure []. While its exact thermodynamic properties are not extensively discussed in the provided abstracts, studies indicate that Neodymium tribromide exhibits a low vapor pressure below 948 K [].

Q2: How does Neodymium tribromide behave thermally, and what are the implications for its applications?

A2: Neodymium tribromide undergoes thermal decomposition at elevated temperatures. Studies using total pressure measurements have helped determine the thermodynamical data associated with the decomposition of its ammonium complexes, such as (NH4)3NdBr6, (NH4)2NdBr5, and NH4Nd2Br7 []. This information is crucial for understanding its stability and potential applications in high-temperature processes. For instance, thermal decomposition kinetics of Neodymium bromide complexes with amino acids like glycine and alanine have been investigated [], hinting at potential applications in materials science.

Q3: What is the significance of solution calorimetry in understanding the thermochemistry of Neodymium tribromide?

A3: Solution calorimetry plays a crucial role in determining the standard enthalpies of formation for Neodymium tribromide and its ammonium complexes. By measuring the heat changes associated with their dissolution in 4N HBr (aq.), researchers have been able to derive these important thermodynamic values []. This data contributes to a more comprehensive understanding of the compound's stability and reactivity under various conditions.

Q4: Can Neodymium tribromide form complexes, and if so, what are their potential applications?

A4: Yes, Neodymium tribromide readily forms complexes with various ligands. For instance, it forms complexes with basic ligands, which have been studied for their catalytic activity in butadiene polymerization []. Furthermore, research has shown that Neodymium tribromide can form vapor complexes with Aluminum bromide, such as NdAl3Br12, at elevated temperatures []. This complex formation significantly impacts the apparent vapor pressure of this compound, which is crucial information for processes involving its vapor phase.

Q5: Does Neodymium tribromide exhibit any interesting coordination chemistry with nitrogen and selenium-containing ligands?

A5: Research indicates that Neodymium tribromide can react with nitrogen and selenium-containing precursors under specific conditions. For instance, reacting Neodymium powder with Selenium, Sodium azide (NaN3), and Neodymium tribromide in a controlled environment yields Nd3N2SeBr []. This compound exhibits a complex crystal structure with fascinating features, including strands of highly condensed [NNd4]9+ tetrahedra. This example highlights the diverse coordination chemistry of Neodymium tribromide and its potential in synthesizing novel materials.

Q6: Are there any known applications of Neodymium tribromide in organic chemistry?

A6: Neodymium tribromide can react with dilithium hexa-1,5-diene-1,6-diamide to form novel neodymium complexes []. These complexes demonstrate the versatility of Neodymium tribromide in coordinating with organic ligands. The resulting complexes exhibit structural flexibility, with the hexa-1,5-diene-1,6-diamide ligand adopting either an enamide or an azaallyl-type binding mode. Such complexes might have potential applications in organic synthesis or catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。